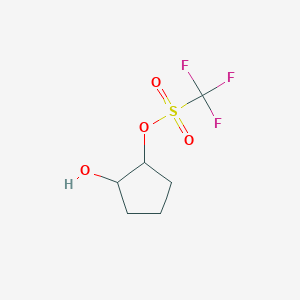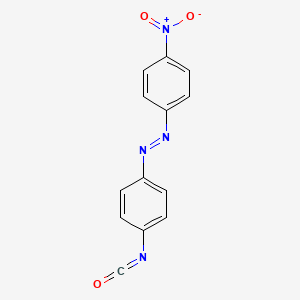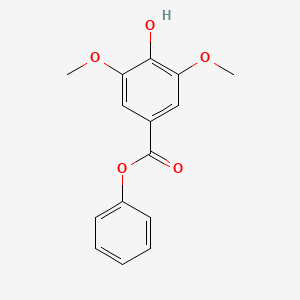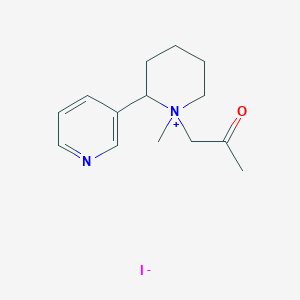![molecular formula C29H29NO B14259416 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol CAS No. 388568-31-8](/img/structure/B14259416.png)
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group attached to a complex aromatic structure, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-methylphenyl)aniline with 4-bromophenol under specific conditions to form the desired product. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenol and aromatic amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-4’'-boronic acid triphenylamine: Similar in structure but contains methoxy groups and a boronic acid moiety.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Features a similar aromatic structure but with different functional groups.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]: Contains a cyclohexylidene bridge and similar aromatic amine groups.
Uniqueness
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is unique due to its specific combination of functional groups and aromatic structure
Properties
CAS No. |
388568-31-8 |
|---|---|
Molecular Formula |
C29H29NO |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C29H29NO/c1-21-5-13-25(14-6-21)30(26-15-7-22(2)8-16-26)27-17-9-23(10-18-27)29(3,4)24-11-19-28(31)20-12-24/h5-20,31H,1-4H3 |
InChI Key |
BUZXUCXNXJWGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)

![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)





![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
